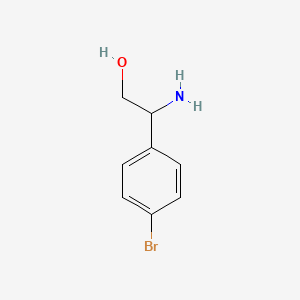

2-Amino-2-(4-bromophenyl)ethanol

Descripción

Significance in Organic Synthesis and Pharmaceutical Chemistry Research

The significance of 2-Amino-2-(4-bromophenyl)ethanol in the research domains of organic synthesis and pharmaceutical chemistry lies primarily in its role as a versatile molecular scaffold. biosynth.com The term "scaffold" refers to a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The presence of the amino, hydroxyl, and bromophenyl groups provides multiple reactive sites for chemical modifications.

In organic synthesis, this compound can be a precursor for the synthesis of more complex molecules. For instance, the amino and hydroxyl groups can be used to form metal complexes. nih.gov Research into related compounds, such as 2-(4-bromobenzylideneamino)ethanol, which is a Schiff base derived from a similar structure, highlights the potential for these types of molecules to act as ligands for metal centers. nih.gov Such ligands are instrumental in catalysis and material science.

The bromophenyl group is also of significant interest. The bromine atom can be readily substituted or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the molecular structure, which is a key strategy in the discovery of new pharmaceutical drug candidates.

Scope of Academic Investigation on the Compound

Academic investigation into this compound primarily focuses on its application as a synthetic intermediate. Research has explored the synthesis of related molecules, indicating an interest in the broader class of amino alcohols and their derivatives. nih.gov For example, the synthesis of Schiff bases from related amino alcohols has been a subject of study to understand their three-dimensional structures and potential for metal binding. nih.gov

The availability of enantiomerically pure forms, such as (S)-2-Amino-2-(4-bromophenyl)ethanol and the hydrochloride salt of the (R)-enantiomer, suggests that academic research may also be directed towards asymmetric synthesis. biosynth.comglpbio.com This is particularly relevant in pharmaceutical chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

While direct and extensive academic publications focusing solely on this compound are not abundant in the public domain, its inclusion in the product catalogs of major chemical suppliers for research use underscores its role as a tool for discovery in organic and medicinal chemistry laboratories. sigmaaldrich.combiosynth.comglpbio.com The compound is noted to be for research purposes only and not for human or veterinary use. biosynth.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNHFPRYCCCOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 4 Bromophenyl Ethanol

Established Synthetic Routes to the Aminoalcohol Moiety

The construction of the 2-amino-2-arylethanol scaffold is a well-established field in organic chemistry. These methods can be broadly categorized into stepwise approaches, often involving the sequential introduction of the amino and hydroxyl functionalities, and catalytic approaches that can offer more direct and efficient transformations.

Stepwise Approaches for 2-Amino-2-(4-bromophenyl)ethanol Synthesis

Stepwise syntheses of this compound typically commence from readily available starting materials such as 4-bromoacetophenone or its derivatives. A common strategy involves the α-bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide). This intermediate serves as a key precursor for the introduction of the amino group.

One potential pathway involves the reaction of 4-bromophenacyl bromide with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, followed by the reduction of the resulting aminoketone. For instance, reaction with sodium azide (B81097) would produce 2-azido-1-(4-bromophenyl)ethanone. Subsequent reduction of the azido (B1232118) group to an amine and the ketone to a hydroxyl group, often accomplished in a single step using a reducing agent like lithium aluminum hydride, would yield the desired this compound.

Alternatively, the synthesis can proceed through the formation of an oxime from 1-(4-bromophenyl)ethanone, followed by reduction. orgsyn.org Another approach involves the reduction of a corresponding cyanohydrin derived from 4-bromobenzaldehyde.

A documented synthesis of a related compound, 2-amino-4-bromopyridine, involves the ammoniation of 2,4-dibromopyridine-N-oxide followed by a reduction step, suggesting a potential analogous route for the target molecule. google.com

| Starting Material | Key Intermediates | Reagents | Final Product |

| 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone, 2-Azido-1-(4-bromophenyl)ethanone | NBS, Sodium Azide, LiAlH4 | This compound |

| 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanone oxime | Hydroxylamine, Reducing agent | This compound |

| 4-Bromobenzaldehyde | 4-Bromobenzaldehyde cyanohydrin | KCN, Reducing agent | This compound |

Catalytic Approaches in Aminoalcohol Formation

Catalytic methods offer a more atom-economical and often milder alternative to stepwise syntheses. Catalytic hydrogenation is a prominent technique for the reduction of functional groups. For instance, the catalytic reduction of 2-amino-1-(4-bromophenyl)ethanone (B181051) hydrochloride over a suitable catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, can directly yield this compound. researchgate.net The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as de-bromination.

Catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, presents a safer alternative to using gaseous hydrogen. This method has been successfully employed in the reduction of related nitro compounds to form amino alcohols.

Chiral Synthesis of this compound Enantiomers [(R)- and (S)-]

The biological activity of chiral molecules is often enantiomer-dependent, making the synthesis of enantiopure compounds a critical endeavor. Several strategies have been developed for the preparation of the (R)- and (S)-enantiomers of this compound.

Asymmetric Synthetic Strategies for Enantiopure Aminoalcohols

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral substrate using a chiral catalyst or auxiliary. One of the most powerful methods for the asymmetric synthesis of chiral amino alcohols is the catalytic asymmetric reduction of α-aminoketones or their precursors. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to effect the enantioselective reduction of ketones.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high enantioselectivity of enzymes. nih.gov For the synthesis of chiral amino alcohols, alcohol dehydrogenases (ADHs) and transaminases (TAs) are particularly relevant. An (R)- or (S)-selective ADH can be used for the stereoselective reduction of 2-amino-1-(4-bromophenyl)ethanone to the corresponding chiral amino alcohol. Similarly, a transaminase can be employed for the asymmetric amination of a suitable keto-aldehyde precursor. nih.govnih.gov

| Strategy | Catalyst/Enzyme | Substrate | Product |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidine (e.g., CBS catalyst) | 2-Amino-1-(4-bromophenyl)ethanone | (R)- or (S)-2-Amino-2-(4-bromophenyl)ethanol |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | 2-Amino-1-(4-bromophenyl)ethanone | (R)- or (S)-2-Amino-2-(4-bromophenyl)ethanol |

| Biocatalytic Transamination | Transaminase (TA) | 1-(4-Bromophenyl)-2-oxoethanal | (R)- or (S)-2-Amino-2-(4-bromophenyl)ethanol |

Enantioselective Transformations Leading to Chiral this compound

Enantioselective transformations can be applied to racemic intermediates to selectively convert one enantiomer, allowing for the separation of the other. For example, a kinetic resolution using a chiral acylating agent in the presence of a lipase (B570770) could be employed to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus allowing for their separation.

Chiral Resolution Techniques for Enantiomeric Separation and Purification

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as crystallization or chromatography.

For the resolution of racemic this compound, which is a basic compound, acidic chiral resolving agents are typically used. Commonly employed resolving agents for amino alcohols include tartaric acid and its derivatives (e.g., O,O'-dibenzoyltartaric acid), mandelic acid, and camphor-sulfonic acid. The process involves the formation of diastereomeric salts, for example, (R)-2-Amino-2-(4-bromophenyl)ethanol-(+)-tartrate and (S)-2-Amino-2-(4-bromophenyl)ethanol-(+)-tartrate. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base.

| Chiral Resolving Agent | Diastereomer Formation | Separation Method |

| (+)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization |

| (-)-Mandelic Acid | Diastereomeric mandelate (B1228975) salts | Fractional Crystallization |

| (1S)-(+)-10-Camphorsulfonic Acid | Diastereomeric camphorsulfonate salts | Fractional Crystallization |

| O,O'-Dibenzoyltartaric Acid | Diastereomeric dibenzoyltartrate salts | Fractional Crystallization |

Modern Approaches in this compound Synthesis

In the quest for more efficient, rapid, and environmentally benign chemical processes, modern synthetic methodologies such as ultrasound and microwave irradiation have emerged as powerful tools in organic synthesis. These techniques can often lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. While specific literature on the application of these methods for the direct synthesis of this compound is limited, the principles can be applied to established synthetic pathways for this and structurally related compounds.

Two plausible synthetic routes to this compound that are amenable to modern techniques involve:

The reduction of a corresponding α-azido ketone, 2-azido-1-(4-bromophenyl)ethan-1-one.

The aminolysis of the corresponding epoxide, 4-bromostyrene (B1200502) oxide.

Ultrasound-Assisted Synthetic Methods

Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates.

One potential application of ultrasound in the synthesis of this compound is in the reduction of an aromatic azide precursor. A recent study has demonstrated the efficient reduction of aromatic azides to their corresponding amines using low-intensity ultrasound. nih.gov This method, which can be mediated by a catalyst, shows particular efficacy for aromatic compounds with electron-withdrawing groups. nih.gov While this study did not use 2-azido-1-(4-bromophenyl)ethan-1-one specifically, the findings suggest a viable pathway.

Another potential ultrasound-assisted route is the direct aminolysis of 4-bromostyrene oxide. Ultrasound has been shown to promote the ring-opening of epoxides with amines, often in aqueous media and without the need for a catalyst.

Below is a table illustrating the potential application of ultrasound in the synthesis of amino compounds, based on findings for analogous structures.

| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

| Aromatic Azides | NADH, Riboflavin Tetrabutyrate | Low-intensity ultrasound | Aromatic Amines | up to 92% | nih.gov |

| Benzyl Halides | N-methylmorpholine N-oxide, NaBH4 | Ultrasound, solvent-free | N-alkylated amines | Good to Excellent | rsc.org |

Interactive Data Table: Ultrasound-Assisted Synthesis of Amine Derivatives (Data is based on analogous reactions and represents potential applications for the synthesis of this compound)

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times from hours to minutes and often improves yields.

A plausible microwave-assisted synthesis of this compound could involve the reduction of 2-azido-1-(4-bromophenyl)ethan-1-one. The reduction of ketones and other carbonyl compounds is a well-established application of microwave chemistry. For instance, the reduction of various aldehydes and ketones to their corresponding alcohols has been achieved in high yields within ten minutes using sodium borohydride (B1222165) supported on silica (B1680970) gel under microwave irradiation. sapub.org

The aminolysis of 4-bromostyrene oxide is another reaction that could be significantly accelerated by microwave heating. Microwave-assisted ring-opening of epoxides with amines has been demonstrated to be a rapid and efficient method for the synthesis of β-amino alcohols.

The following table provides examples of microwave-assisted reactions that are analogous to potential synthetic steps for this compound.

| Reactant | Reagent | Conditions | Product | Time (min) | Yield (%) | Reference |

| Various Aldehydes and Ketones | NaBH4/Silica Gel | Microwave (900W) | Corresponding Alcohols | 10 | >70% | sapub.org |

Interactive Data Table: Microwave-Assisted Synthesis of Alcohol Derivatives (Data is based on analogous reactions and represents potential applications for the synthesis of this compound)

Reactivity and Organic Transformations of 2 Amino 2 4 Bromophenyl Ethanol

Amination and Amide Formation Reactions

The primary amino group in 2-Amino-2-(4-bromophenyl)ethanol readily participates in amination and amide formation reactions. These transformations are fundamental in introducing new substituents and extending the molecular framework.

Reductive amination, a powerful method for forming C-N bonds, can be employed to introduce alkyl or aryl groups to the nitrogen atom. openstax.org This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. openstax.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). openstax.orgyoutube.com The choice of reducing agent is often crucial for achieving high yields and selectivity. youtube.com For instance, sodium cyanoborohydride is particularly effective for reductive aminations under mildly acidic conditions where the iminium ion is readily formed. youtube.com

Amide bond formation is another key reaction of the amino group. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. sapub.org The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (B128534) (NEt₃) facilitates the formation of the amide bond from a carboxylic acid. sapub.org Alternatively, the reaction with a more reactive acyl chloride can proceed directly, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. sapub.org These amidation reactions are crucial for creating precursors for more complex heterocyclic structures.

Hydroxylation and Alcohol Functionalizations

The hydroxyl group in this compound offers another site for synthetic modification. Its reactivity allows for the introduction of various functional groups, enhancing the structural diversity of its derivatives.

The alcohol can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This functionalization facilitates subsequent nucleophilic substitution reactions. A one-pot method for the conversion of amino alcohols to cyclic amines involves the use of thionyl chloride (SOCl₂) to form a chloro-derivative in situ, which then undergoes intramolecular cyclization upon treatment with a base. orgsyn.org

The hydroxyl group can also undergo etherification reactions. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be used to introduce alkyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions of Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a key handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant elaboration of the molecular structure. nobelprize.org

Suzuki Coupling: This reaction involves the coupling of the bromophenyl moiety with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org This method is widely used for the formation of biaryl structures. Microwave-assisted Suzuki coupling reactions have been shown to be highly efficient, often leading to excellent yields in short reaction times. mdpi.com

Heck Coupling: The Heck reaction couples the bromophenyl group with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of substituted alkenes.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromophenyl ring and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com This is a highly effective method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromophenyl group with an amine. This provides a direct route to N-aryl derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Aryl bromide, Arylboronic acid | Pd(0) or Pd(II), Base | Biaryl |

| Heck Coupling | Aryl bromide, Alkene | Pd(0) or Pd(II), Base | Arylalkene |

| Sonogashira Coupling | Aryl bromide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Aryl bromide, Amine | Pd catalyst, Base | N-Arylamine |

Cyclization Reactions and Heterocycle Formation with this compound Derivatives

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. rsc.org These heterocycles are often of significant interest in medicinal chemistry and materials science. kit.edu

Synthesis of Nitrogen-Containing Heterocyclic Systems

The amino and alcohol functionalities can react with suitable electrophiles to form a variety of nitrogen-containing heterocycles. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinone rings. researchgate.net Similarly, condensation with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. researchgate.net

The synthesis of quinoline (B57606) derivatives has been reported starting from related structures. For example, the Pfitzinger reaction, involving the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, provides a route to quinoline-4-carboxylic acids. acs.org The resulting carboxylic acid can be further functionalized to amides and hydrazides, which are precursors to other heterocyclic systems like pyrazoles. acs.org

Incorporation into Multi-Ring Systems

Derivatives of this compound can be incorporated into more complex, multi-ring systems. For example, a derivative, 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, can undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds via a nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl group. nih.gov

Furthermore, palladium-catalyzed oxidative cross-coupling reactions of α-aminocarbonyl compounds with arylboronic acids have been developed to synthesize α-aryl-α-amino ketones. scispace.comnih.gov These products are valuable intermediates for the synthesis of various heterocycles, including imidazoles and quinoxalines. nih.gov

Derivatization Strategies for Functional Group Interconversion

The functional groups of this compound can be interconverted to access a wider range of derivatives. The primary amine can be transformed into other nitrogen-containing functionalities. For instance, it can be converted to an azide (B81097), which can then undergo various transformations, including reduction back to the amine or participation in cycloaddition reactions. kit.edu

The alcohol group can be oxidized to a ketone or an aldehyde, depending on the reagent and reaction conditions. This opens up further possibilities for derivatization at this position. Conversely, the reduction of related nitro compounds is a common method for introducing the amino group. openstax.org

These derivatization strategies, combined with the reactivity of the bromo-substituent, provide a rich platform for the synthesis of a diverse library of compounds based on the this compound scaffold.

Mechanistic Investigations of Reactions Involving 2 Amino 2 4 Bromophenyl Ethanol and Its Analogues

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-amino-2-phenylethanol (B122105) derivatives are often explored in the context of their synthesis and subsequent transformations. For instance, an analog, 2-(4-Aminophenyl)ethanol (B86761), is utilized as a non-symmetric monomer in the synthesis of ordered poly(amide-ester)s and in the production of 4-aminostyrene. fishersci.fi Such applications imply reaction pathways involving functionalization of both the amino and hydroxyl groups.

In the synthesis of chiral 2-amino-1-phenylethanol, a related compound, one method involves the reduction of a corresponding ketone. This process proceeds via a chiral chloroalcohol intermediate, which is then converted to the final aminoalcohol product. This suggests that reactions involving the synthesis of 2-Amino-2-(4-bromophenyl)ethanol could proceed through similar intermediates.

Furthermore, mechanistic studies on the iridium- and Zn(OTf)2-catalyzed enantioconvergent epoxide opening and intramolecular amination reactions highlight the formation of key intermediates. acs.org The reaction pathway involves the Lewis acid-catalyzed opening of an epoxide ring to form an amino alcohol intermediate. This is followed by an iridium-catalyzed hydrogen autotransfer to yield a ketone intermediate, which then undergoes intramolecular condensation to form an imine before the final enantiodetermining reduction. acs.org

Transition State Analysis in Catalytic and Non-Catalytic Transformations

In catalytic asymmetric synthesis, the geometry of the transition state, which involves the substrate, catalyst, and reagents, dictates the stereochemical outcome. For the synthesis of chiral 1,2-amino alcohols, the transition state involves the coordination of the substrate to a chiral catalyst, which creates a chiral environment for the subsequent bond formation. The stability of the different possible transition states determines the enantiomeric excess of the product.

Stereochemical Outcomes and Enantioselectivity Mechanisms

The stereochemistry of this compound, which contains a stereocenter at the carbon bearing the amino and phenyl groups, is of significant interest in asymmetric synthesis. The development of methods to selectively obtain one enantiomer is a key objective.

Biocatalysis offers a powerful approach to achieving high enantioselectivity. For example, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) to (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol has been achieved with high yield and enantiomeric excess using various microorganisms. mdpi.com This highlights the potential for enzymatic processes to control the stereochemical outcome in the synthesis of related chiral amino alcohols.

Furthermore, multi-enzyme cascade reactions have been developed for the synthesis of enantiomerically pure phenylethanolamines and 2-phenylglycinols from L-phenylalanine. acs.org These pathways involve sequential deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis, demonstrating how a series of stereocontrolled steps can lead to a final product with high optical purity. acs.org

| Product | Starting Material | Overall Yield | Enantiomeric Excess (ee) | Reference |

| (R)-2-Phenylglycinol | L-Phenylalanine | 61% | >99% | acs.org |

| (R)-Phenylethanolamine | L-Phenylalanine | 69% | >99.9% | acs.org |

This table showcases the efficiency of multi-enzyme cascades in producing enantiomerically pure amino alcohols from a renewable source.

Electronic and Steric Effects on Reaction Efficiency

The efficiency of chemical reactions involving this compound is influenced by both electronic and steric factors. The bromine atom at the para position of the phenyl ring is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the adjacent benzylic position.

The presence of the bulky bromophenyl group can also introduce steric hindrance, influencing the approach of reagents and the conformation of transition states. In catalytic reactions, the interplay between the steric bulk of the substrate and the catalyst is crucial for achieving high efficiency and selectivity.

Spectroscopic Characterization and Structural Elucidation Methodologies

X-ray Diffraction Crystallography for Solid-State Structure Determination

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra are unique molecular fingerprints and provide information about the functional groups present and their chemical environment.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds.

For compounds analogous to 2-Amino-2-(4-bromophenyl)ethanol, characteristic IR absorption bands are observed. For example, in the closely related compound 1-(4-Bromophenyl)-2-nitroethan-1-ol, the FT-IR spectrum (KBr pellet) shows prominent peaks at 3415 cm⁻¹ (O-H stretching), 3025 cm⁻¹ (aromatic C-H stretching), 2939 and 2889 cm⁻¹ (aliphatic C-H stretching), and 1550 cm⁻¹ (asymmetric NO₂ stretching). bldpharm.com In the spectrum of 2-azido-1-(4-bromophenyl)ethanol, key absorptions are noted, which can be compared to the expected vibrations in the target molecule. glpbio.com Studies on other related molecules, such as 2-{(E)-[(4-bromophenyl)imino]methyl}phenol and N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, also provide a basis for interpreting the FT-IR spectrum of the title compound. sigmaaldrich.comyoutube.com

Based on these related compounds, the expected FT-IR spectral features for this compound would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

N-H stretching: Two sharp bands for the primary amine in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band in the 1000-1200 cm⁻¹ region.

C-N stretching: In the 1020-1250 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

A representative table of expected FT-IR peaks is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 (two bands) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1000-1200 |

| C-N | Stretching | 1020-1250 |

| C-Br | Stretching | 500-600 |

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

While direct FT-Raman data for this compound was not found, studies on similar molecules, such as (E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one and 2-(4-Cyanophenylamino) acetic acid, demonstrate the utility of this technique. youtube.comnih.gov In these studies, FT-Raman spectra were used to identify and assign the fundamental vibrational modes, often with the aid of computational methods like Density Functional Theory (DFT). For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For the related compound 1-(4-Bromophenyl)-2-nitroethan-1-ol, the ¹H NMR spectrum (in CDCl₃, 400 MHz) shows distinct signals: a singlet at 2.03 ppm (1H, likely the hydroxyl proton), a multiplet from 4.50-4.57 ppm (1H), a triplet at 4.79 ppm (1H, J=7.2 Hz), a multiplet from 5.41-5.44 ppm (1H), and doublets at 7.29 ppm (2H, J=8.4 Hz) and 7.54 ppm (2H, J=8.4 Hz) corresponding to the aromatic protons. bldpharm.com Data for other related compounds like 1-(4-bromophenyl)ethanol (B1212655) and 2-(4-aminophenyl)ethanol (B86761) also provide a basis for predicting the ¹H NMR spectrum of the target compound. nih.gov

Based on these analogs, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to Br) | ~7.5 | Doublet | 2H |

| Aromatic protons (meta to Br) | ~7.3 | Doublet | 2H |

| Methine proton (-CH(NH₂)-) | ~4.0-4.5 | Triplet or Doublet of Doublets | 1H |

| Methylene (B1212753) protons (-CH₂OH) | ~3.5-4.0 | Multiplet | 2H |

| Amine protons (-NH₂) | Variable | Broad Singlet | 2H |

| Hydroxyl proton (-OH) | Variable | Singlet | 1H |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

The ¹³C NMR spectrum of 1-(4-Bromophenyl)-2-nitroethan-1-ol (in CDCl₃, 100 MHz) displays signals at δ 70.33, 122.89, 127.68, 129.12, 132.14, and 138.05 ppm. bldpharm.com This provides a good reference for the expected chemical shifts in this compound. The presence of the electron-withdrawing bromine atom and the electron-donating amino and hydroxyl groups will influence the chemical shifts of the aromatic and aliphatic carbons.

The anticipated ¹³C NMR chemical shifts for this compound are presented in the following table.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-Br (aromatic) | ~122 |

| Aromatic CH (ortho to C-Br) | ~132 |

| Aromatic CH (meta to C-Br) | ~128 |

| Quaternary aromatic C (attached to ethanol (B145695) group) | ~140 |

| Methine carbon (-CH(NH₂)-) | ~60-70 |

| Methylene carbon (-CH₂OH) | ~60-70 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, HSQC would be used to definitively assign the signals for the methine (-CH-), methylene (-CH₂-), and aromatic C-H groups by linking their respective proton and carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is essential for mapping the complete carbon skeleton. It would show correlations between the aromatic protons on the bromophenyl ring and the carbons of the ethanolamine (B43304) side chain, and vice versa, confirming how the two structural fragments are connected. It is also invaluable for identifying quaternary carbons (those without attached protons), such as the carbon atom of the phenyl ring bonded to the bromine atom and the carbon bonded to the ethanolamine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic structure. The analysis of this compound would typically reveal absorption bands characteristic of the substituted benzene (B151609) ring. The bromophenyl moiety contains π electrons that can be excited to higher energy levels (π → π* transitions) by UV radiation. The position (λmax) and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

ESI-TOF is a "soft" ionization technique that is highly effective for polar molecules like this compound. In this method, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. The high-resolution capability of the Time-of-Flight (TOF) analyzer allows for a very precise mass measurement of this ion. This accurate mass can then be used to calculate the elemental formula of the compound, confirming that it matches C₈H₁₀BrNO.

Electron Ionization (EI) is a "hard" ionization technique where the molecule is bombarded with high-energy electrons. This process not only forms a molecular ion (M⁺) but also causes extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of bonds within the molecule, such as the loss of water (H₂O), the amino group (NH₂), or the cleavage of the bond between the aromatic ring and the side chain.

Advanced Solid-State Interaction Analysis

Understanding the interactions between molecules in the solid state is key to explaining the crystal packing, stability, and physical properties of a compound.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. By mapping properties onto this unique molecular surface, one can gain detailed insight into the nature and extent of different close contacts between neighboring molecules.

For a molecule like this compound, the analysis would typically reveal the following key interactions that stabilize the crystal lattice:

Hydrogen Bonds: Strong O-H···N or N-H···O hydrogen bonds involving the hydroxyl and amino groups are expected to be dominant features, directing the primary crystal packing.

Halogen Bonds: The bromine atom can participate in Br···O or Br···N interactions, which are a type of halogen bond that further stabilizes the structure.

π-Stacking: Interactions between the aromatic rings of adjacent molecules.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the relative percentage contribution of each type of contact to the total surface area.

| Spectroscopic Data for this compound | |

| Technique | Expected Observation |

| ¹H NMR | Signals for aromatic protons (phenyl ring), methine proton (-CH-OH), methylene protons (-CH₂-NH₂), and exchangeable protons (OH, NH₂) |

| ¹³C NMR | Signals for aromatic carbons, methine carbon, and methylene carbon |

| HSQC | Correlations between directly bonded ¹H and ¹³C nuclei |

| HMBC | Long-range correlations (2-3 bonds) between ¹H and ¹³C nuclei, confirming connectivity |

| UV-Vis | Absorption maxima (λmax) corresponding to π → π* transitions in the bromophenyl ring |

| ESI-TOF MS | Accurate mass of the protonated molecule [M+H]⁺, confirming elemental formula |

| EI-MS | Molecular ion peak (M⁺) and characteristic fragmentation pattern |

| Hirshfeld Analysis | Visualization and quantification of intermolecular contacts (e.g., H-bonding, halogen bonding, van der Waals forces) |

2D Fingerprint Analysis

Two-dimensional (2D) fingerprint analysis, derived from Hirshfeld surface analysis, is a powerful computational tool used to decode and quantify intermolecular interactions within a crystal lattice. This methodology provides a visual and statistical representation of the frequency and nature of different atomic contacts, which are crucial for understanding the stability and packing of crystalline solids.

The Hirshfeld surface is a unique three-dimensional boundary around a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can visualize the regions involved in different types of intermolecular interactions.

From the Hirshfeld surface, a 2D fingerprint plot is generated. This plot is a histogram of the distances from the surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). The resulting plot provides a "fingerprint" of the intermolecular contacts, with different types of interactions appearing as distinct features on the plot. The color-coding of the plot indicates the relative frequency of the interactions, with red indicating high frequency, green moderate, and blue low frequency.

For compounds containing a bromophenyl group and functional groups capable of hydrogen bonding, such as the amino and hydroxyl groups in this compound, a variety of intermolecular contacts are expected to be significant in the crystal packing. These interactions play a defining role in the supramolecular architecture of the compound.

The 2D fingerprint plots of analogous structures reveal characteristic features for each interaction type. For instance, H···H interactions typically appear as a large, diffuse region in the center of the plot. Halogen-hydrogen interactions, such as Br···H, are often represented by distinct "wings" on the plot. Hydrogen bonds, like O···H and N···H, manifest as sharp, well-defined spikes at shorter dᵢ and dₑ values, indicative of their strength and directionality.

The quantitative contribution of each type of contact to the Hirshfeld surface can be calculated, providing a detailed summary of the packing forces. The following table presents a hypothetical breakdown of these contributions for this compound, based on data from analogous structures.

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound (Illustrative)

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 35 - 45 |

| C···H/H···C | 15 - 25 |

| Br···H/H···Br | 10 - 20 |

| O···H/H···O | 5 - 15 |

| N···H/H···N | 5 - 10 |

| Other | < 5 |

Computational Chemistry and Theoretical Studies of 2 Amino 2 4 Bromophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. A DFT study on 2-Amino-2-(4-bromophenyl)ethanol would typically involve optimizing the molecular geometry to find its most stable conformation. Following this, calculations of vibrational frequencies, electronic energies, and various molecular properties would be performed. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), are commonly employed to achieve reliable results. researchgate.net However, no specific studies applying DFT methodologies to this compound have been found.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it provides a fundamental starting point for more advanced calculations. researchgate.net A comparative HF and DFT study can offer insights into the effects of electron correlation on the properties of this compound. Regrettably, no published research detailing HF calculations for this specific compound is available.

Electronic Structure and Bonding Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For instance, a smaller energy gap suggests that a molecule is more reactive. While the principles of FMO analysis are well-established, specific HOMO and LUMO energy values and their distribution for this compound have not been documented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. sphinxsai.com It provides a localized picture of bonding that aligns well with Lewis structures. An NBO analysis of this compound would reveal the delocalization of electron density between occupied and unoccupied orbitals, quantifying the stability imparted by these interactions. Such an analysis would be highly informative, but the data for this compound is absent from the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This analysis would identify the electron-rich and electron-poor areas of this compound, offering clues about its interaction with other molecules. However, no MEP maps for this specific compound have been published.

Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intramolecular interactions. researchgate.net For molecules like this compound, NBO analysis reveals the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. The stabilization energy, E(2), associated with these interactions quantifies their strength.

Key intramolecular interactions typically observed in such amino alcohols involve the delocalization of lone pairs of electrons from the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds (n → σ* transitions) and the interactions between π-orbitals of the phenyl ring (π → π* transitions). These charge transfers play a crucial role in defining the molecule's conformation and reactivity. The magnitude of charge transfer is quantified by the amount of charge moved from a donor to an acceptor orbital.

Table 1: Representative NBO Analysis Data for Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O) | σ(C-C) | Data not found | n → σ |

| LP(N) | σ(C-H) | Data not found | n → σ |

| π(C=C) | π(C=C) | Data not found | π → π |

Note: Specific E(2) values for this compound were not available in the searched literature. The table represents the types of interactions expected.

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. These theoretical calculations provide valuable insights into the vibrational, electronic, and nuclear magnetic resonance spectra of molecules. By comparing calculated spectra with experimental data, a detailed assignment of spectral features to specific molecular motions and electronic transitions can be achieved.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. Computational chemistry provides a means to predict the NLO properties of molecules, guiding the synthesis of new materials. The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

The presence of an electron-donating group (amino) and an electron-withdrawing group (bromo) on the phenyl ring of this compound suggests that it may possess NLO properties. The charge transfer between these groups, facilitated by the π-conjugated system of the phenyl ring, can lead to a significant hyperpolarizability. Theoretical calculations would aim to quantify these properties. While specific calculated values for this compound were not found, a comparative study with a standard NLO material like urea (B33335) would typically be performed to assess its potential.

Table 2: Theoretical NLO Properties (Illustrative)

| Property | This compound | Urea (Reference) |

| Dipole Moment (μ) in Debye | Data not found | Data not found |

| Polarizability (α) in esu | Data not found | Data not found |

| Hyperpolarizability (β₀) in esu | Data not found | Data not found |

Computational Exploration of Intermolecular Interactions

The way molecules interact with each other in the solid state or in solution is governed by a network of intermolecular forces. Computational studies can map out these interactions, providing a detailed picture of the supramolecular assembly.

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein or receptor. semanticscholar.org This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Derivatives of 2-amino-2-phenylethanol (B122105) have been investigated for their biological activities, and molecular docking studies can provide insights into how this compound might interact with biological targets. nih.govmdpi.com A typical docking study involves placing the molecule into the active site of a target protein and calculating a scoring function to estimate the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. cambridgemedchemconsulting.com For instance, the amino and hydroxyl groups of this compound could form hydrogen bonds with polar residues in a binding pocket, while the bromophenyl group could engage in hydrophobic or halogen bonding interactions.

Advanced Applications and Functionalization in Chemical Research

Utility as a Key Chiral Building Block in Asymmetric Catalysis and Synthesis

The presence of a stereogenic center in 2-Amino-2-(4-bromophenyl)ethanol makes its enantiomerically pure forms, (R)-2-Amino-2-(4-bromophenyl)ethanol and (S)-2-Amino-2-(4-bromophenyl)ethanol, highly sought-after chiral building blocks in asymmetric synthesis. biosynth.comnih.govglpbio.com Chiral amino alcohols are fundamental components in the construction of chiral ligands, auxiliaries, and catalysts that are essential for controlling the stereochemical outcome of chemical reactions.

The development of synthetic methods to produce enantiomerically pure amino acids and their derivatives is a significant area of research. nih.govmdpi.com Asymmetric synthesis, often employing chiral catalysts, allows for the selective production of one enantiomer over the other, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. The use of chiral building blocks like this compound provides a reliable and efficient way to introduce chirality into a target molecule. rsc.org

Development of Ligands for Receptor Studies and Coordination Chemistry

The amino and hydroxyl groups of this compound provide excellent coordination sites for metal ions, making it a valuable scaffold for the design and synthesis of novel ligands for receptor studies and coordination chemistry. The bromine atom on the phenyl ring can also be functionalized, allowing for the fine-tuning of the ligand's electronic and steric properties.

These tailored ligands can be used to probe the binding sites of biological receptors, helping to elucidate their structure and function. In coordination chemistry, such ligands can be used to create metal complexes with specific catalytic or material properties.

Exploration in Medicinal Chemistry and Drug Discovery Research

The structural motif of this compound is found in various biologically active compounds, making it a compound of interest in medicinal chemistry and drug discovery. biosynth.comnih.gov Its derivatives have been explored for a range of therapeutic applications.

Design and Synthesis of Biologically Active Derivatives

Researchers have synthesized numerous derivatives of this compound to explore their potential as therapeutic agents. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been designed and synthesized, showing promise as anticancer and antimicrobial candidates. rsc.org These compounds have demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org

The following table details the inhibitory concentrations (IC50) of some of these derivatives against EGFR:

| Compound | IC50 (µM) |

| 8c | 0.14 |

| 12d | 0.18 |

| Lapatinib (control) | 0.12 |

| Data sourced from RSC Publishing rsc.org |

Role in Modulating Biochemical Pathways

The biological activity of this compound derivatives often stems from their ability to modulate specific biochemical pathways. The arylcyclohexylamine scaffold, to which this compound is related, is known to interact with a variety of biological targets. wikipedia.org Depending on the specific substitutions, these compounds can act as dopamine (B1211576) reuptake inhibitors, NMDA receptor antagonists, or opioid receptor agonists. wikipedia.org This versatility highlights the potential for developing derivatives of this compound that can selectively target and modulate key pathways involved in disease.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can identify the key structural features required for a desired pharmacological effect. For example, SAR studies on related arylcyclohexylamines have shown that the nature and position of substituents on the aromatic ring can dramatically alter the compound's pharmacological profile. wikipedia.orgmdpi.com These studies guide the rational design of more potent and selective drug candidates.

Application in Photodynamic Therapy through Phthalocyanine (B1677752) Derivatives

Photodynamic therapy (PDT) is a promising cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. nih.gov Phthalocyanines are a class of photosensitizers known for their excellent photophysical properties. rsc.org

Derivatives of this compound can be incorporated into phthalocyanine structures to enhance their therapeutic efficacy. researchgate.net These modifications can improve the solubility, cellular uptake, and tumor-targeting capabilities of the photosensitizer. Research has shown that phthalocyanine derivatives can be effective in PDT for various cancers. researchgate.netnih.gov The development of new phthalocyanine-based photosensitizers, potentially incorporating structures derived from this compound, remains an active area of research. rsc.org

Precursors for Dyes and Pigments (focused on synthetic methodology)

The chemical architecture of this compound, featuring a primary aromatic amine, positions it as a viable precursor for the synthesis of various dyes and pigments, particularly azo dyes. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, relying on a two-step process: diazotization followed by an azo coupling reaction. nih.govunb.ca This methodology allows for the creation of a vast array of colored compounds, where the final color and properties of the dye are determined by the specific aromatic structures involved. cuhk.edu.hk

The foundational step in leveraging this compound for dye synthesis is the conversion of its primary aromatic amino group into a diazonium salt. rsc.org This reaction, known as diazotization, is typically carried out in a cold aqueous solution of a mineral acid, such as hydrochloric acid, with the addition of sodium nitrite. unb.cacuhk.edu.hk The temperature is maintained between 0 and 5 °C to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state. nih.gov

Once the 4-(1-hydroxy-2-aminoethyl)benzenediazonium salt is formed, it acts as an electrophile in the subsequent coupling reaction. nih.govwikipedia.org This diazonium salt can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. rsc.orgwikipedia.org The choice of the coupling partner is critical as it significantly influences the color and solubility of the resulting dye. cuhk.edu.hk

For instance, coupling the diazonium salt of this compound with an activated aromatic compound like naphthalen-2-ol would proceed via an electrophilic aromatic substitution mechanism. wikipedia.orgchemguide.co.uk The reaction is typically conducted in a basic medium, which deprotonates the hydroxyl group of the naphthol, thereby increasing its nucleophilicity and facilitating the attack on the diazonium ion. chemguide.co.ukquora.com The azo group (-N=N-) forms a bridge between the two aromatic rings, creating an extended conjugated system responsible for the absorption of visible light and thus the color of the compound. wikipedia.org The coupling generally occurs at the position para to the activating group of the coupling partner, unless that position is already occupied. wikipedia.org

The synthetic versatility of this approach allows for the creation of a diverse palette of colors by varying the coupling component. The presence of the bromo- and ethanol- substituents on the original precursor ring can also modulate the final properties of the dye, such as its shade, fastness, and affinity for different fibers.

Below is a data table outlining a proposed synthetic pathway for an azo dye derived from this compound.

| Reaction Step | Reactants | Key Reagents & Conditions | Intermediate/Product | Dye Class |

| Diazotization | This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 4-(1-hydroxy-2-aminoethyl)benzenediazonium chloride | Diazonium Salt |

| Azo Coupling | 4-(1-hydroxy-2-aminoethyl)benzenediazonium chloride, Naphthalen-2-ol | Sodium Hydroxide (NaOH), 0-5 °C | Azo dye based on the coupled structures | Azo Dye |

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 2-Amino-2-(4-bromophenyl)ethanol, moving beyond traditional multi-step procedures.

Key areas of development include the advancement of catalytic asymmetric methods. nih.gov Techniques such as the iridium-catalyzed amination of α-tertiary 1,2-diols, employing a chiral phosphoric acid-mediated borrowing hydrogen pathway, have shown great promise for producing β-amino α-tertiary alcohols with high yields and enantioselectivities. acs.org Another innovative approach is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which offers a modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn

Furthermore, the principles of green chemistry are expected to play a more significant role. This includes the use of environmentally benign solvents like water for reactions such as the aminolysis of epoxides, which can proceed with high selectivity and yield without the need for a catalyst. organic-chemistry.org The development of reusable solid base catalysts, such as Na-Y zeolite, for the synthesis of β-amino alcohols from amines and alkylene carbonates also represents a significant step towards sustainability. organic-chemistry.org A patent describing the preparation of the related compound 4-bromo-2-aminophenol using a modified Raney-Ni catalyst highlights the potential for developing more sustainable catalytic systems that minimize waste and improve reaction efficiency. google.com

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Iridium-Catalyzed Asymmetric Amination | High yields and enantioselectivities for β-amino α-tertiary alcohols. acs.org | Direct and efficient route to enantiopure product. |

| Chromium-Catalyzed Asymmetric Cross-Coupling | Modular synthesis from simple aldehydes and imines. westlake.edu.cn | Versatile and potentially cost-effective. |

| Aqueous Aminolysis of Epoxides | Catalyst-free reaction in water. organic-chemistry.org | Environmentally friendly and simplified purification. |

| Solid Base Catalysis | Use of reusable catalysts like zeolites. organic-chemistry.org | Reduced waste and catalyst cost. |

| Modified Raney-Ni Catalysis | High conversion and selectivity in related hydrogenations. google.com | Potential for efficient and clean reduction steps. |

Integrated Spectroscopic and Computational Research Approaches

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and biological activity. Future research will increasingly rely on an integrated approach that combines advanced spectroscopic techniques with computational modeling.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, will continue to be essential for structural elucidation. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) will be vital for assessing purity and confirming molecular weight. researchgate.netmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are poised to play a more predictive role. DFT calculations can be used to investigate the reaction mechanisms of synthetic routes, predict spectroscopic properties, and analyze the electronic structure of the molecule. researchgate.netnih.govdntb.gov.ua For instance, DFT studies on related phenylethanolamines have been used to elucidate enzymatic reaction mechanisms. researchgate.netnih.gov This approach can be extended to model the interactions of this compound derivatives with biological targets, aiding in the rational design of new therapeutic agents. The combination of solid-state NMR and computational studies has also proven powerful in characterizing the polymorphic forms of drug substances, a critical aspect of pharmaceutical development. researchgate.net

| Technique | Application | Anticipated Insights for this compound |

| NMR Spectroscopy (1H, 13C, 15N) | Structural elucidation and conformational analysis. researchgate.netresearchgate.net | Detailed understanding of molecular geometry and intermolecular interactions. |

| HPLC & Mass Spectrometry | Purity assessment and molecular weight determination. researchgate.netmdpi.com | Quality control and confirmation of synthetic success. |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and electronic structure. researchgate.netnih.govdntb.gov.ua | Rational design of synthetic routes and prediction of biological activity. |

| Integrated NMR and Computational Modeling | Characterization of solid-state forms and protein-ligand interactions. mdpi.com | Understanding polymorphism and mechanism of action at a molecular level. |

Targeted Derivatization for Enhanced Biological Specificity

The inherent structural features of this compound make it an excellent scaffold for the synthesis of a diverse range of derivatives with tailored biological activities. Future research will focus on targeted derivatization to enhance the specificity and potency of these compounds for various therapeutic targets.

The presence of the amino and hydroxyl groups allows for a wide range of chemical modifications. For example, these functional groups can be used to introduce new pharmacophores or to link the molecule to other bioactive moieties. The bromine atom on the phenyl ring is also a key feature, as it can be utilized in cross-coupling reactions to introduce further structural diversity.

Research into the synthesis and pharmacological evaluation of derivatives of related aryl structures has demonstrated the potential of this approach. For instance, new series of 2-aryloxy/arylamino-5-cyanobenzenesulfonylureas have been evaluated as thromboxane (B8750289) A2 receptor antagonists, which are of interest for their antiplatelet effects. nih.gov Similarly, novel aryl aminosulfonamides have been designed and synthesized as potent antagonists for the 5-HT6 receptor, a target for cognitive enhancement. nih.gov The stereochemistry of phenylethanolamine analogues has also been shown to be a critical determinant of their interaction with enzymes like phenylethanolamine N-methyltransferase. nih.gov This underscores the importance of controlling the stereochemistry at the chiral center of this compound to achieve selective biological activity.

| Derivative Class | Potential Therapeutic Target | Rationale |

| Thiazole Derivatives | Antimicrobial agents. researchgate.net | Thiazole rings are common motifs in antimicrobial compounds. |

| Sulfonylurea Derivatives | Thromboxane A2 receptor antagonists. nih.gov | Potential for developing novel antiplatelet drugs. |

| Aminosulfonamide Derivatives | 5-HT6 receptor antagonists. nih.gov | Potential for treating cognitive disorders. |

| Peptidomimetics | Enzyme inhibitors, receptor ligands. | The amino acid-like structure provides a scaffold for mimicking peptide interactions. |

Advanced Material Science Applications of this compound Derivatives

Beyond its potential in medicinal chemistry, this compound and its derivatives are poised to make significant contributions to the field of material science. The combination of a chiral backbone, a reactive aromatic ring, and versatile functional groups makes this compound a valuable precursor for a variety of advanced materials.

One promising area is the development of novel chiral ligands for asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, including the enantioselective addition of organozinc reagents to aldehydes. rsc.orgresearchgate.net The specific stereochemistry and electronic properties of this compound could lead to the development of highly selective and efficient catalysts for the synthesis of other valuable chiral molecules.

Furthermore, derivatives of this compound could find applications in the field of organic electronics. For example, the related compound 2-(4-aminophenyl)ethanol (B86761) has been used as a monomer in the preparation of ordered poly(amide-ester)s and for the functionalization of graphene nanoplatelets, suggesting that this compound could be similarly employed to create new functional polymers and hybrid materials. fishersci.fi There is also emerging interest in the use of such compounds as building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. bldpharm.com

| Application Area | Role of this compound Derivative | Potential Impact |

| Asymmetric Catalysis | Chiral ligand for metal complexes. researchgate.netalfa-chemistry.com | Development of highly enantioselective catalysts for fine chemical synthesis. |

| Polymer Chemistry | Monomer for functional polymers. fishersci.fi | Creation of new materials with tailored optical, electronic, or mechanical properties. |

| Nanomaterial Science | Functionalization of graphene and other nanomaterials. fishersci.fi | Enhancement of the properties and applications of nanomaterials. |

| Covalent Organic Frameworks (COFs) | Chiral building block. bldpharm.com | Synthesis of porous materials for chiral separations and enantioselective catalysis. |

Q & A

Q. Advanced

- Chiral Resolution : Use chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IC). Mobile phases: hexane/isopropanol (85:15) with 0.1% diethylamine.

- Validation : Polarimetry and circular dichroism (CD) confirm ee. X-ray crystallography (via SHELX refinement ) provides absolute configuration.

What methodologies are recommended for characterizing crystallographic and spectroscopic properties?

Q. Basic

- XRD : Single-crystal X-ray diffraction with SHELXL refinement identifies bond angles/geometry (e.g., C-Br bond length: ~1.89 Å) .

- NMR : H NMR (DMSO-d6): δ 7.45–7.52 (d, 2H, aromatic), 4.80 (s, 1H, -OH), 3.10–3.30 (m, 2H, -CH2-) .

- Mass Spec : ESI-MS [M+H]+: m/z 244.0 (calculated: 244.08) .

How do structural analogs (e.g., 4-fluoro or 4-chloro derivatives) differ in receptor-binding affinity?

Q. Advanced

| Substituent | TAAR1 Binding (IC50) | Solubility (H2O) | Key Applications |

|---|---|---|---|

| 4-Bromo | 12.3 ± 1.5 µM | 25 mg/mL | Dopaminergic studies |

| 4-Fluoro | 8.7 ± 0.9 µM | 30 mg/mL | Neurotransmitter SAR |

| 4-Chloro | 15.1 ± 2.1 µM | 20 mg/mL | Enzyme inhibition |

| Fluorinated analogs show higher affinity due to electronegativity and van der Waals interactions. Bromo derivatives are preferred for crystallography due to heavy-atom effects . |

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies (e.g., conflicting IC50 values) may arise from:

- Enantiomeric Purity : Impure samples skew dose-response curves. Validate via chiral HPLC.

- Assay Conditions : Cell-based vs. membrane-binding assays yield divergent results. Use radiolabeled H-ligands for consistency .

- Receptor Subtypes : Screen against TAAR1 isoforms (e.g., human vs. murine) using CRISPR-edited cell lines .

What strategies improve compound stability during long-term storage?

Q. Basic

- Storage : Inert atmosphere (N2) at -20°C prevents oxidation.

- pH Stability : Degrades at pH <4 (amine protonation) or >10 (ethanolamine hydrolysis). Monitor via HPLC with UV detection (λ = 254 nm) .

How can computational modeling predict metabolic pathways?

Q. Advanced

- In Silico Tools : Use Schrödinger’s ADMET Predictor™ or CypReact for phase I/II metabolism.

- Validation : Incubate with hepatocytes (e.g., human HepG2 cells) and analyze metabolites via LC-MS/MS. Major pathway: N-acetylation at the amino group .

What experimental designs optimize SAR studies for dopamine receptor modulation?

Q. Advanced

- Library Design : Synthesize analogs with varied substituents (e.g., -OCH3, -CF3) at the para position.

- Screening : High-throughput FP-TDAB assays (fluorescence polarization) quantify D2 receptor binding.

- Data Analysis : Use GraphPad Prism® for nonlinear regression (log[inhibitor] vs. response) .

How does the bromine atom influence X-ray crystallography outcomes?

Basic

The heavy bromine atom enhances anomalous scattering, improving phase determination in SHELXD. Key metrics:

What are the best practices for scaling up synthesis without compromising enantiopurity?

Q. Advanced

- Catalyst Loading : Reduce Pd/C catalyst to 0.5% w/w in hydrogenation steps.

- Continuous Flow : Microreactors (e.g., Corning® AFR) enhance mixing and thermal control, maintaining ee >88% at 10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.